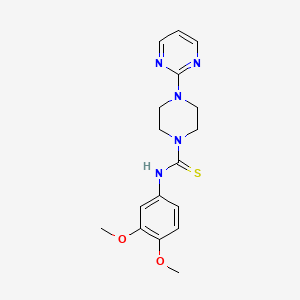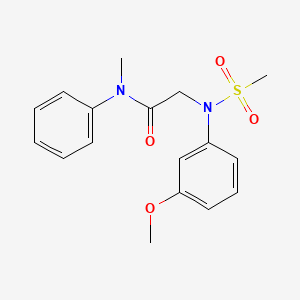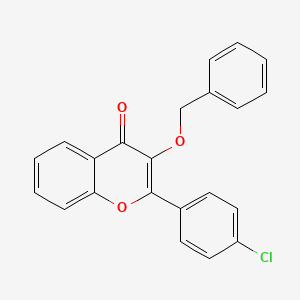![molecular formula C15H22N2O2S B4657857 N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide](/img/structure/B4657857.png)
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide
Overview
Description
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide, also known as MPTP, is a synthetic compound that has been extensively studied for its effects on the nervous system. MPTP is a potent neurotoxin that has been shown to cause Parkinson's disease-like symptoms in humans and animals. In
Scientific Research Applications
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide has been widely used in scientific research to study the pathophysiology of Parkinson's disease. It is commonly used to induce Parkinson's disease-like symptoms in animal models, such as mice and primates. N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide is also used to study the mechanisms of neurodegeneration and to test potential therapeutic interventions for Parkinson's disease.
Mechanism of Action
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide is converted into its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This ultimately leads to the death of dopaminergic neurons, which are responsible for producing dopamine, a neurotransmitter that is essential for motor control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide include the depletion of dopamine in the brain, the loss of dopaminergic neurons, and the development of Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia. N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide has also been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide in lab experiments is that it reliably induces Parkinson's disease-like symptoms in animal models, making it a valuable tool for studying the disease. However, N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide has several limitations, including its toxicity, which can be harmful to researchers if not handled properly. N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide also has a narrow therapeutic window, meaning that small variations in dosage can have significant effects on the outcome of experiments.
Future Directions
Future research on N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide should focus on developing new animal models that more closely mimic the human pathology of Parkinson's disease. This could include the use of non-human primates or genetically modified animal models. Additionally, research should focus on identifying new therapeutic targets for Parkinson's disease and testing potential interventions using N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide-induced animal models. Finally, research should explore the potential of N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide as a biomarker for Parkinson's disease diagnosis and progression.
Conclusion:
In conclusion, N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide is a synthetic compound that has been extensively studied for its effects on the nervous system. It is commonly used to induce Parkinson's disease-like symptoms in animal models and has been instrumental in advancing our understanding of the disease. While N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide has several advantages as a research tool, it also has limitations that must be carefully considered. Future research on N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide should focus on developing new animal models, identifying new therapeutic targets, and exploring its potential as a biomarker for Parkinson's disease.
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(13-20-14-5-2-1-3-6-14)16-7-4-8-17-9-11-19-12-10-17/h1-3,5-6H,4,7-13H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZAKHVNWDYQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-2-(phenylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[2-(3-methoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4657784.png)
![N-cyclohexyl-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide](/img/structure/B4657792.png)
![1-[(2-fluorophenyl)acetyl]piperidine](/img/structure/B4657794.png)
![6-chloro-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4657795.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4657798.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4657815.png)


![5-methoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4657850.png)
![1-(4-benzyl-1-piperazinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4657862.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4657868.png)
![2-[5-(3-chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4657882.png)